Dodecyl methyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87889. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

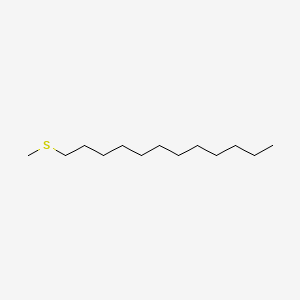

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28S/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWHJDGMOQJLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044929 | |

| Record name | 1-(Methylsulfanyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Dodecane, 1-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3698-89-3 | |

| Record name | 1-(Methylthio)dodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylsulfanyl)dodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl methyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane, 1-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Methylsulfanyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(METHYLSULFANYL)DODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77BO1DV08U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dodecyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl methyl sulfide (B99878), also known as 1-(methylthio)dodecane, is a chemical compound with the formula C₁₃H₂₈S. It belongs to the thioether functional group.[1] Understanding its physical properties is crucial for its application in various research and development fields, including its use as a solvent, surfactant, or intermediate in chemical synthesis.[2] This guide provides a comprehensive overview of the key physical characteristics of dodecyl methyl sulfide, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in different environments and for designing experimental or industrial processes.

| Physical Property | Value | Conditions |

| Molecular Weight | 216.43 g/mol | - |

| Boiling Point | 110 °C | @ 0.2 mmHg[1][3] |

| 163-165 °C | @ 19 mmHg[4] | |

| 290-291 °C (estimated) | @ 760 mmHg[5] | |

| 294 °C (5% distillation) | -[6] | |

| Melting Point | -2 °C | (literature)[7][8] |

| Density | 0.816 g/mL | @ 25 °C (literature)[1][3] |

| Refractive Index | 1.4610 | @ 20 °C (n20/D)[1] |

| 1.4608 | -[4] | |

| Solubility | Water: 0.1437 mg/L (estimated) | @ 25 °C[5] |

| Alcohol: Soluble | -[5] | |

| Organic Solvents: Soluble in Acetone, THF, Isopropanol, Pentane, Heptane | -[6] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount for the reliable application of chemical substances. The following sections detail the standard methodologies for measuring the key physical properties of this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology (ASTM D1078):

This standard test method covers the distillation range of volatile organic liquids.[9]

-

Apparatus: A distillation flask, condenser, receiving graduate, and a calibrated thermometer or temperature sensor are required.

-

Procedure:

-

A measured volume of the sample is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the vapor temperature.

-

The sample is heated, and the temperature is recorded at the moment the first drop of condensate falls from the condenser (initial boiling point).

-

Heating is continued at a regulated rate, and the temperature is recorded as the liquid distills.

-

The final boiling point is the maximum temperature observed during the distillation.

-

-

Barometric Pressure Correction: Since boiling point is pressure-dependent, the observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

Melting Point Determination

The melting point is the temperature at which a solid substance transitions to a liquid state.

Methodology (OECD Guideline 102):

This guideline describes several methods for determining the melting point, including the capillary method.[2][10][11][12]

-

Apparatus: A melting point apparatus with a heated block or bath, a calibrated thermometer, and capillary tubes are used.

-

Procedure:

-

A small, finely powdered sample of the solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range.

-

For a pure substance, the melting range is typically narrow.

-

Density Determination

Density is the mass of a substance per unit volume.

Methodology (ASTM D7777):

This method utilizes a portable digital density meter.[13]

-

Apparatus: A calibrated portable digital density meter with an oscillating U-tube.

-

Procedure:

-

The instrument is calibrated using a certified reference standard.

-

A small volume of the liquid sample is introduced into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used to calculate and display the density of the sample.

-

The measurement is typically performed at a controlled temperature, such as 25 °C.

-

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance.

Methodology (ASTM D1218):

This standard test method is for the measurement of the refractive index of hydrocarbon liquids.[14][15]

-

Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a light source of a specific wavelength (typically the sodium D-line, 589 nm) and a means of temperature control.

-

Procedure:

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology (OECD Guideline 105):

This guideline provides methods for determining the solubility of substances in water.[16][17][18] A similar principle can be applied for organic solvents.

-

Apparatus: A temperature-controlled shaker or agitator, analytical balance, and a suitable analytical method for quantifying the concentration of the solute (e.g., gas chromatography).

-

Procedure (Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water or an organic solvent) in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation).

-

The solution is then separated from the undissolved solute by centrifugation or filtration.

-

The concentration of this compound in the clear saturated solution is determined using a calibrated analytical method. This concentration represents the solubility of the substance in that solvent at that temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical substance like this compound.

Caption: Logical workflow for determining the physical properties of a chemical.

References

- 1. This compound 97 3698-89-3 [sigmaaldrich.com]

- 2. laboratuar.com [laboratuar.com]

- 3. 3698-89-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. n-Dodecyl methyl sulfide, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound, 3698-89-3 [thegoodscentscompany.com]

- 6. cpchem.com [cpchem.com]

- 7. This compound | 3698-89-3 [chemicalbook.com]

- 8. This compound 97 3698-89-3 [sigmaaldrich.com]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. oecd.org [oecd.org]

- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 14. store.astm.org [store.astm.org]

- 15. atslab.com [atslab.com]

- 16. filab.fr [filab.fr]

- 17. laboratuar.com [laboratuar.com]

- 18. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

An In-Depth Technical Guide to Dodecyl Methyl Sulfide (CAS: 3698-89-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl methyl sulfide (B99878), also known as 1-(methylthio)dodecane, is an organic thioether with the chemical formula C13H28S.[1][2][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. Detailed experimental protocols and data are presented to support its application in research and development.

Chemical Structure and Identification

Dodecyl methyl sulfide consists of a dodecyl group and a methyl group attached to a sulfur atom, forming a thioether.[1][4] Its structure has been confirmed by various spectroscopic methods.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3698-89-3[1][2][3][5][6][7] |

| Molecular Formula | C13H28S[1][2][3] |

| Molecular Weight | 216.43 g/mol [3][5][8] |

| IUPAC Name | 1-(methylthio)dodecane[9] |

| Canonical SMILES | CCCCCCCCCCCCSC[1][6] |

| InChI Key | KJWHJDGMOQJLGF-UHFFFAOYSA-N[1][2][6] |

| Synonyms | Methyl lauryl sulfide, 2-Thiatetradecane, Dodecyl methyl sulphide[1][2][10] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fishy odor.[1][5] It is generally insoluble in water but soluble in organic solvents such as ethanol.[1][5]

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 110 °C at 0.2 mmHg | [6][7] |

| 290-291 °C at 760 mmHg (estimated) | [5] | |

| Melting Point | -2 °C (literature) | [7] |

| Density | 0.816 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.4610 | [6] |

| Flash Point | >110 °C | [11] |

| Vapor Pressure | 0.004 mmHg at 25 °C (estimated) | [5] |

| logP (o/w) | 6.582 (estimated) | [5] |

| Solubility | Insoluble in water; Soluble in alcohol | [1][5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is analogous to the Williamson ether synthesis. This involves the nucleophilic substitution of a halide in a long-chain alkyl halide by a thiolate anion. Specifically, sodium methanethiolate (B1210775) is reacted with 1-bromododecane (B92323) in an SN2 reaction to yield the final product.

General Reaction Scheme

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 3. Synthesis of isothiocyanato alkyl sulfides from alkenes using KSCN and DMTSM - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. This compound, 3698-89-3 [thegoodscentscompany.com]

- 10. diva-portal.org [diva-portal.org]

- 11. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

Navigating the Solubility Landscape of Dodecyl Methyl Sulfide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of dodecyl methyl sulfide (B99878) in various organic solvents. Understanding the solubility of this compound is critical for its application in diverse fields, including pharmaceutical sciences and chemical synthesis, where it can be utilized as a reagent or intermediate. This document compiles available qualitative solubility data, outlines general experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. Dodecyl methyl sulfide, with its long nonpolar alkyl chain and a polar sulfide group, exhibits varied solubility in different types of organic solvents.

Qualitative Solubility of this compound

Based on available data, this compound demonstrates good solubility in a range of common organic solvents. It is known to be soluble in alcohols, as well as in polar aprotic solvents like acetone (B3395972) and tetrahydrofuran (B95107) (THF).[1] Furthermore, it is soluble in nonpolar solvents such as isopropanol, pentane, and heptane.[1] Conversely, it is reported to be insoluble in highly polar protic solvents like water and methanol.[1]

Experimental Protocol for Determining Solubility

The following is a generalized methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of an excess of the solute is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure that the solution becomes saturated.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. It is critical to maintain the temperature of the solution during this phase to prevent any changes in solubility.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any undissolved micro-droplets, immediately filter the sample using a syringe filter into a clean, pre-weighed vial.

-

Quantification: Determine the concentration of this compound in the filtered sample using a pre-calibrated analytical method, such as GC-FID.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature. The results can be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Safety Precautions:

-

Always work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While qualitative data confirms the solubility of this compound in a range of common organic solvents, precise quantitative data at varying temperatures remains a gap in the current literature. The provided experimental protocol offers a robust framework for researchers to determine these specific solubility parameters, thereby enabling more precise control and optimization of processes involving this compound. Further experimental investigation is encouraged to populate a comprehensive quantitative solubility database for this compound, which would be of significant value to the scientific and industrial communities.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Methylthio)dodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(methylthio)dodecane, a long-chain thioether. This document details the chemical properties, a robust synthesis protocol, and in-depth characterization data, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. All quantitative data is summarized in structured tables for clarity and comparative analysis. Methodologies for all key experiments are described to facilitate replication and further research.

Chemical Properties and Physical Data

1-(Methylthio)dodecane is a colorless to almost colorless liquid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₈S | [1] |

| Molar Mass | 216.43 g/mol | [1] |

| Density | 0.816 g/mL at 25 °C | [1] |

| Melting Point | -2 °C | [1] |

| Boiling Point | 110 °C at 0.2 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.4610 | [1] |

| CAS Number | 3698-89-3 | [2] |

Synthesis of 1-(Methylthio)dodecane

The synthesis of 1-(methylthio)dodecane is typically achieved through the S-alkylation of 1-dodecanethiol (B93513) with a suitable methylating agent, such as methyl iodide. This nucleophilic substitution reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Experimental Protocol

This protocol describes the synthesis of 1-(methylthio)dodecane from 1-dodecanethiol and methyl iodide.

Materials:

-

1-Dodecanethiol (C₁₂H₂₆S)

-

Sodium hydroxide (B78521) (NaOH)

-

Methyl iodide (CH₃I)

-

Ethanol (B145695) (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Deprotonation of 1-Dodecanethiol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-dodecanethiol (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium dodecanethiolate.

-

S-Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide (1.2 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Remove the ethanol under reduced pressure. To the remaining aqueous mixture, add diethyl ether and transfer to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(methylthio)dodecane.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final, pure compound.

Characterization of 1-(Methylthio)dodecane

The structure and purity of the synthesized 1-(methylthio)dodecane can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.50 | t | 2H | -S-CH ₂-CH₂- |

| ~2.09 | s | 3H | -S-CH ₃ |

| ~1.57 | p | 2H | -S-CH₂-CH ₂- |

| ~1.26 | m | 18H | -(CH ₂)₉-CH₃ |

| ~0.88 | t | 3H | -CH₂-CH ₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~36.2 | -S-C H₂- |

| ~31.9 | -C H₂- (internal) |

| ~29.6 - 29.1 | -C H₂- (multiple internal) |

| ~28.8 | -C H₂- |

| ~22.7 | -C H₂-CH₃ |

| ~15.1 | -S-C H₃ |

| ~14.1 | -C H₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-(methylthio)dodecane would be expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns.

| m/z | Interpretation |

| 216 | [M]⁺ (Molecular Ion) |

| 170 | [M - C₂H₆S]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

The fragmentation pattern is characteristic of long-chain alkanes, with cleavage along the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(methylthio)dodecane will show characteristic absorption bands for C-H and C-S bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2850 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (methylene) |

| 1375 | Medium | C-H bending (methyl) |

| ~720 | Weak | C-S stretching |

Logical Relationships in Characterization

The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.

This in-depth guide provides the essential information for the synthesis and characterization of 1-(methylthio)dodecane, serving as a valuable resource for researchers and professionals in the field of chemistry and drug development. The detailed protocols and comprehensive data will aid in the successful replication of the synthesis and confirmation of the product's identity and purity.

References

A Technical Guide to the Spectroscopic Analysis of Dodecyl Methyl Sulfide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dodecyl methyl sulfide (B99878). It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characteristics of this compound. This document outlines key experimental protocols and presents the data in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for dodecyl methyl sulfide (CAS No: 3698-89-3).

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 2.49 | Triplet (t) | 2H | 7.4 | -S-CH₂ -(CH₂)₁₀-CH₃ |

| 2.09 | Singlet (s) | 3H | - | -S-CH₃ |

| 1.63 – 1.56 | Multiplet (m) | 2H | - | -S-CH₂-CH₂ -(CH₂)₉-CH₃ |

| 1.39 – 1.26 | Multiplet (m) | 18H | - | -S-(CH₂)₂-(CH₂)₉ -CH₃ |

| 0.88 | Triplet (t) | 3H | 6.8 | -(CH₂)₁₁-CH₃ |

| Solvent: CDCl₃, Instrument Frequency: 400 MHz |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 34.3 | -S-C H₂- |

| 31.9 | -C H₂-CH₃ (Terminal) |

| 29.6 | Methylene Chain Carbons |

| 29.5 | Methylene Chain Carbons |

| 29.3 | Methylene Chain Carbons |

| 29.2 | Methylene Chain Carbons |

| 28.8 | Methylene Chain Carbons |

| 22.7 | -C H₂-CH₂-CH₃ (Terminal) |

| 15.5 | -S-C H₃ |

| 14.1 | -C H₃ (Terminal) |

| Solvent: CDCl₃, Instrument Frequency: 100 MHz |

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically acquired from a neat liquid sample.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane methylene) |

| ~2855 | Strong | C-H stretch (alkane methyl) |

| ~1465 | Medium | C-H bend (alkane methylene/methyl) |

| ~720 | Weak | C-S stretch |

| Note: The C-S stretching vibration is often weak and can be difficult to assign definitively. |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data below corresponds to electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for this compound [2]

| m/z | Interpretation |

| 216 | Molecular Ion [M]⁺ |

| 61 | [CH₃-S-CH₂]⁺ fragment |

| The NIST WebBook provides a digitized image of the mass spectrum for n-dodecylmethyl sulfide.[2] |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. These should be adapted based on the specific instrumentation available.

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[3][4]

-

Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[4] The final sample depth in the tube should be around 4-5 cm.[3][4]

-

-

Instrument Setup :

-

Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.[3]

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition :

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[3]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).[5]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[3]

-

-

Sample Preparation :

-

Ensure the salt plates (typically NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of acetone (B3395972) and dry with a Kimwipe.[6]

-

Place one to two drops of neat this compound onto the surface of one salt plate.[7]

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.[6][7]

-

-

Instrument Setup :

-

Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.[6]

-

-

Data Acquisition :

-

Sample Introduction :

-

As this compound is a volatile liquid, it can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe suitable for liquids.[9]

-

-

Ionization :

-

Mass Analysis and Detection :

-

The molecular ion and any resulting fragment ions are accelerated into the mass analyzer.

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using the spectroscopic techniques discussed.

References

- 1. rsc.org [rsc.org]

- 2. n-Dodecylmethyl sulfide [webbook.nist.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

A Comprehensive Technical Guide to Dodecyl Methyl Sulfide and Its Synonyms

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature and properties is paramount. This guide provides an in-depth overview of Dodecyl methyl sulfide (B99878), a versatile organosulfur compound, covering its various synonyms, physicochemical properties, and relevant experimental protocols.

Chemical Identity and Synonyms

Dodecyl methyl sulfide, a thioether, is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms is crucial for effective literature searches and clear communication in a research context. The compound's identity is definitively established by its CAS Registry Number: 3698-89-3.[1]

Below is a summary of its common synonyms and identifiers:

| Nomenclature Type | Name |

| IUPAC Name | 1-(Methylsulfanyl)dodecane[1][2] |

| Common Names | This compound[1][3][4][5][6][7][8][9] |

| Methyl dodecyl sulfide[1] | |

| Methyl lauryl sulfide[1][2][3][8] | |

| n-Dodecyl methyl sulfide[1][2][8] | |

| Systematic Names | 1-(Methylthio)dodecane[1][2][3][8] |

| 2-Thiatetradecane[1][2][3][8] | |

| Dodecane, 1-(methylthio)-[1][2][3][8] | |

| Other Identifiers | |

| CAS Registry Number | 3698-89-3[1][4][5][6][7][8][9] |

| EC Number | 223-028-7[4][6][7] |

| PubChem CID | 77287[1] |

| Molecular Formula | C13H28S[1][4][6][9] |

| Molecular Weight | 216.43 g/mol [4][6][9] |

| InChI Key | KJWHJDGMOQJLGF-UHFFFAOYSA-N[1][4][6][8] |

| Canonical SMILES | CCCCCCCCCCCCSC[1][4][6] |

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. The following table summarizes the key quantitative data for this compound.

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow liquid[1] | |

| Odor | Characteristic, fishy[1][3] | |

| Melting Point | -2°C (lit.)[5] | |

| Boiling Point | 110 °C (lit.)[4][5][6][7] | at 0.2 mmHg |

| 290.00 to 291.00 °C (est.)[3] | at 760.00 mm Hg | |

| Density | 0.816 g/mL (lit.)[4][5][6][7] | at 25 °C |

| Refractive Index (n20/D) | 1.4610 (lit.)[4][5][6][7] | |

| Flash Point | 141.50 °C (est.)[3] | TCC |

| Vapor Pressure | 0.004000 mmHg (est.)[3] | at 25.00 °C |

| Water Solubility | 0.1437 mg/L (est.)[3] | at 25 °C |

| logP (o/w) | 6.582 (est.)[3] | |

| Assay | 97%[4][6][7] or >98.0%(GC)[10] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed methodologies for key synthetic routes.

Synthesis from 1-Bromododecane and Dimethyl Disulfide

This method involves the reaction of a long-chain alkyl halide with a simple disulfide.

Materials:

-

1-Bromododecane

-

Dimethyl disulfide

-

Sodium hydroxide

-

Aminoiminomethanesulfinic acid

-

Cetyltrimethylammonium chloride

-

Tetrahydrofuran (B95107) (THF)

-

Water

Procedure:

-

In a reaction vessel, combine 1-Bromododecane and Dimethyl disulfide in a solvent mixture of tetrahydrofuran and water.

-

Add sodium hydroxide, aminoiminomethanesulfinic acid, and a phase-transfer catalyst such as cetyltrimethylammonium chloride.

-

Heat the reaction mixture with stirring for approximately 3.3 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and perform a work-up to isolate the crude product.

-

Purify the crude this compound by distillation to yield the final product. A reported yield for a similar reaction is 83%.[11]

Synthesis via S-alkylation of 1-Dodecanethiol

This protocol describes the nucleophilic substitution of an alkyl halide with a thiol.

Materials:

-

1-Dodecanethiol

-

Methyl iodide

-

A suitable base (e.g., sodium hydroxide)

-

A suitable solvent (e.g., ethanol (B145695) or DMF)

Procedure:

-

Dissolve 1-Dodecanethiol in the chosen solvent in a reaction flask.

-

Add the base to deprotonate the thiol, forming the more nucleophilic thiolate.

-

Slowly add methyl iodide to the reaction mixture with stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion.

-

After the reaction is complete, quench the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Potential Biological Roles and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the biological activities of smaller, related thioethers like dimethyl sulfide (DMS) can provide valuable insights. DMS is known to be involved in cellular protection against oxidative stress and plays a role in the global sulfur cycle.

General Sulfide Metabolism and Detoxification

In biological systems, sulfides are metabolized through various pathways. Hydrogen sulfide (H2S), a key signaling molecule, can be methylated to methanethiol (B179389) (MeSH) and subsequently to DMS.[12] This process can be considered a detoxification pathway, as H2S can be toxic at high concentrations.

References

- 1. guidechem.com [guidechem.com]

- 2. 1-(Methylsulfanyl)dodecane | C13H28S | CID 77287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 3698-89-3 [thegoodscentscompany.com]

- 4. 正十二烷基甲基硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 3698-89-3 [chemicalbook.com]

- 6. 正十二烷基甲基硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 97 3698-89-3 [sigmaaldrich.com]

- 8. n-Dodecylmethyl sulfide [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Aerobic methylation of hydrogen sulfide to dimethylsulfide in diverse microorganisms and environments - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen Threat: A Technical Guide to the Safe Handling of Alkyl Methyl Sulfides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for short-chain alkyl methyl sulfides, with a primary focus on dimethyl sulfide (B99878) (DMS) due to the limited availability of specific data for lauryl methyl sulfide. The information presented is collated from various safety data sheets (SDS) and is intended to equip laboratory personnel with the knowledge to manage these volatile and potentially hazardous compounds safely.

Hazard Identification and Classification

Alkyl methyl sulfides are generally classified as highly flammable liquids and vapors.[1][2][3] They can cause skin, eye, and respiratory tract irritation.[3][4] It is crucial to handle these substances with appropriate engineering controls and personal protective equipment to minimize exposure risks.

Table 1: GHS Hazard Classification for Representative Alkyl Methyl Sulfides

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1][5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[3][6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | May cause respiratory irritation[3][7] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life[5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of these sulfides is paramount for safe storage and handling. Their high volatility and low flash points underscore the significant fire hazard they present.

Table 2: Physical and Chemical Properties of Selected Alkyl Methyl Sulfides

| Property | Dimethyl Sulfide | Ethyl Methyl Sulfide |

| Molecular Formula | C₂H₆S[5] | C₃H₈S |

| Molecular Weight | 62.13 g/mol [5] | 76.16 g/mol |

| Boiling Point | 38°C (100°F)[5] | 66 - 67°C (151 - 153°F)[1] |

| Melting Point | -98°C (-144°F)[5] | -106°C (-159°F)[1] |

| Flash Point | -48°C (-54.4°F)[4] | Not Available |

| Density | 0.842 g/cm³ at 25°C (77°F)[1] | Not Available |

| Vapor Density | Heavier than air[1] | Heavier than air[1] |

| Explosion Limits | Lower: 2.2%, Upper: 19.7%[4] | Not Available |

| Autoignition Temperature | 205°C (401°F)[4] | Not Available |

Exposure Controls and Personal Protection

Strict adherence to prescribed exposure controls and the use of appropriate personal protective equipment (PPE) are non-negotiable when working with alkyl methyl sulfides.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

-

Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly eliminated from the handling area.[1][2] Use only non-sparking tools.[1][2]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][2][5]

-

Eyewash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the work area.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical splash goggles and, where there is a potential for splashing, a face shield.[8]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or when vapor or aerosol concentrations are high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][8]

Safe Handling and Storage

Handling

-

Wash hands thoroughly after handling.[4]

-

Empty containers retain product residue and can be hazardous.[2][4] Do not reuse empty containers.[6]

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures for Alkyl Methyl Sulfide Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the exposed person to fresh air at once.[10] If breathing has stopped, perform artificial respiration.[10] Get medical attention if symptoms occur.[10] |

| Skin Contact | Immediately flush the contaminated skin with soap and water.[10] Remove contaminated clothing and shoes.[10] Get medical attention if irritation persists.[10] |

| Eye Contact | Immediately wash the eyes with large amounts of water, occasionally lifting the lower and upper lids.[10] Continue to rinse for at least 15 minutes.[2] Get medical attention immediately.[10] |

| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Get medical attention immediately.[10] |

Accidental Release Measures

In the event of a spill, prompt and correct action is necessary to prevent a larger incident.

-

Personal Precautions: Evacuate unnecessary personnel.[1] Eliminate all ignition sources.[6] Do not touch or walk through spilled material.[6] Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent entry into sewers, water courses, basements, or confined areas.[6]

-

Methods for Cleaning Up: Stop the leak if it can be done without risk.[6] Use a non-sparking tool to collect the spilled material.[4] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4]

Experimental Protocols

While specific experimental protocols for toxicity testing of "lauryl methyl sulfide" are not available, the following are representative methodologies used for similar chemicals as described in safety data sheets.

Experimental Protocol: Acute Dermal Toxicity (Rabbit)

-

Objective: To determine the median lethal dose (LD50) of a substance when applied to the skin.

-

Test Species: Albino rabbits.

-

Procedure:

-

The test substance is applied to the clipped, intact skin of the rabbits.

-

The application site is covered with a porous gauze dressing.

-

Animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.

-

The LD50 is calculated based on the mortality data at different dose levels.

-

Experimental Protocol: Acute Inhalation Toxicity (Rat)

-

Objective: To determine the median lethal concentration (LC50) of a substance when inhaled.

-

Test Species: Albino rats.

-

Procedure:

-

Rats are placed in an inhalation chamber.

-

The test substance is introduced into the chamber as a vapor or aerosol at a known concentration.

-

The animals are exposed for a defined period (e.g., 4 hours).

-

Following exposure, the animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.

-

The LC50 is calculated from the mortality data at different concentrations.

-

Visualizations

Caption: Workflow for Handling a Lauryl Methyl Sulfide Spill.

Caption: First Aid Response to Lauryl Methyl Sulfide Exposure.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. airgas.com [airgas.com]

- 7. fishersci.com [fishersci.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. ncsp.com.sa [ncsp.com.sa]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) for Dodecyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling information for dodecyl methyl sulfide (B99878), compiled from various Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS). The information is intended to assist researchers, scientists, and drug development professionals in the safe use and management of this chemical.

Chemical Identification

| Identifier | Value |

| Chemical Name | Dodecyl methyl sulfide |

| Synonyms | n-Dodecyl Methyl Sulfide, Methyl lauryl sulfide, 1-(Methylthio)dodecane, 2-Thiatetradecane |

| CAS Number | 3698-89-3[1] |

| Molecular Formula | C13H28S[1] |

| Molecular Weight | 216.43 g/mol |

| Chemical Structure | CCCCCCCCCCCCSC |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some values are estimated and may vary between suppliers.

| Property | Value | Source |

| Physical State | Liquid[1] | Thermo Fisher Scientific |

| Appearance | Colorless to pale yellow liquid | Guidechem |

| Odor | No information available[1] / Fishy[2] | Thermo Fisher Scientific / The Good Scents Company |

| Boiling Point | 110 °C at 0.2 mmHg[3][4] | Santa Cruz Biotechnology, ChemicalBook, Sigma-Aldrich |

| 163 - 165 °C[1] | Thermo Fisher Scientific | |

| 290 - 291 °C at 760 mmHg (est.)[2] | The Good Scents Company | |

| Melting Point | -2°C (lit.)[4] | ChemicalBook |

| Density | 0.816 g/mL at 25 °C (lit.)[4] | ChemicalBook, Sigma-Aldrich |

| Vapor Pressure | 0.004 mmHg at 25 °C (est.)[2] | The Good Scents Company |

| Flash Point | 287.00 °F (141.50 °C) (est.)[2] | The Good Scents Company |

| Water Solubility | Insoluble[5] / 0.1437 mg/L at 25 °C (est.)[2] | Guidechem / The Good Scents Company |

| Solubility in other solvents | Soluble in alcohol[2] and organic solvents like ethanol (B145695) and acetone[5] | The Good Scents Company, Guidechem |

| Refractive Index | n20/D 1.4610 (lit.)[4] | ChemicalBook, Sigma-Aldrich |

Hazard Identification and GHS Classification

The hazard classification for this compound can vary between suppliers. While some sources state it is not a hazardous substance, others classify it with specific hazards.

| GHS Classification | Details | Source |

| OSHA Hazard Communication Standard (29 CFR 1910.122) | Not considered hazardous[3] | Santa Cruz Biotechnology |

| GHS Classification | Not a dangerous substance or mixture[3] | Santa Cruz Biotechnology |

| Skin Sensitization | Category 1[6] | Chevron Phillips Chemical |

| Aquatic Hazard (Acute) | Category 1[7] | MsdsDigital.com |

| Aquatic Hazard (Chronic) | Category 1[7] | MsdsDigital.com |

| Hazard Statements | H317: May cause an allergic skin reaction.[6] H410: Very toxic to aquatic life with long lasting effects.[6] H413: May cause long lasting harmful effects to aquatic life. | Chevron Phillips Chemical, Chevron Phillips Chemical, Sigma-Aldrich |

| Signal Word | Warning[6] | Chevron Phillips Chemical |

It is crucial to consult the specific SDS provided by the supplier for the most accurate and up-to-date hazard information.

Toxicological Information

Much of the toxicological data for this compound is not available. The following table presents the limited quantitative data found.

| Toxicity Metric | Value | Species | Method | Source |

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg[7] | Rat (female) | OECD Test Guideline 425 | MsdsDigital.com |

| Acute Oral Toxicity (Estimate) | 2,604 mg/kg | Calculation method | Chevron Phillips Chemical | |

| Skin Irritation | May cause skin irritation and/or dermatitis[6] / Slight irritation[7] | Chevron Phillips Chemical / MsdsDigital.com | ||

| Eye Irritation | Vapors may cause irritation to the eyes[6] / Slight irritation[7] | Chevron Phillips Chemical / MsdsDigital.com |

One hundred percent of the mixture consists of ingredient(s) of unknown acute toxicity according to one source[3]. No information was available regarding chronic toxicity, carcinogenicity, or reproductive toxicity from most suppliers, although one source indicated that fertility and developmental toxicity tests did not reveal any effect on reproduction in rats[6].

Experimental Protocols

The MSDS documents reviewed do not provide detailed experimental protocols. The toxicological data for acute oral toxicity from one supplier references OECD Test Guideline 425 . This guideline, "Acute Oral Toxicity: Up-and-Down Procedure," is a method for assessing the acute toxicity of a substance administered orally. It is a sequential test that uses a minimum number of animals.

Safe Handling and Emergency Procedures Workflow

The following diagram outlines a logical workflow for the safe handling of this compound and the steps to be taken in an emergency, based on the information provided in the safety data sheets.

Caption: Safe handling and emergency response workflow for this compound.

First Aid Measures

In case of exposure, the following first aid measures should be taken. Always consult a physician if symptoms persist.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration[3].

-

Skin Contact: Wash the affected area with soap and water[3]. If skin irritation or a rash occurs, seek medical advice[6].

-

Eye Contact: Immediately flush eyes with plenty of water[3].

-

Ingestion: Clean the mouth with water. Never give anything by mouth to an unconscious person[3].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate for the local circumstances and the surrounding environment, such as carbon dioxide (CO2), powder, or water spray[1].

-

Hazardous Combustion Products: Combustion may produce hydrogen sulfide and carbon oxides[3].

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear[3].

Stability and Reactivity

-

Chemical Stability: this compound is stable under recommended storage conditions[3].

-

Conditions to Avoid: Avoid extremes of temperature and direct sunlight[3].

-

Incompatible Materials: It is incompatible with strong oxidizing agents[3].

-

Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition is not expected. However, hazardous decomposition products can include hydrogen sulfide and carbon oxides[3].

Ecological Information

This compound may cause long-lasting harmful effects to aquatic life[3]. It is described as very toxic to aquatic life with long-lasting effects[6]. Information on persistence, degradability, and bioaccumulation is largely unavailable[3].

This guide is intended for informational purposes only and should not be used as a substitute for a thorough review of the complete Material Safety Data Sheet provided by the supplier. Always handle chemicals with caution and in accordance with good laboratory practices.

References

An In-depth Technical Guide on the Thermophysical Properties of Long-Chain Alkyl Sulfides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of long-chain alkyl sulfides (thioethers). As molecules of interest in various industrial and pharmaceutical applications, a thorough understanding of their physical characteristics is paramount for process design, formulation development, and predictive modeling. This document summarizes available quantitative data, details relevant experimental methodologies, and explores the pertinent role of these compounds in drug delivery systems.

Quantitative Data on Thermophysical Properties

Table 1: Density of Liquid Dialkyl Sulfides

| Compound | Formula | Temperature (°C) | Density (g/cm³) |

| Dipropyl sulfide (B99878) | C₆H₁₄S | 20 | 0.839 |

| Dibutyl sulfide | C₈H₁₈S | 25 | 0.838 |

| Di-n-pentyl sulfide | C₁₀H₂₂S | 20 | 0.843 |

| Di-n-hexyl sulfide | C₁₂H₂₆S | 20 | 0.845 |

| Di-n-heptyl sulfide | C₁₄H₃₀S | 20 | 0.847 |

| Di-n-octyl sulfide | C₁₆H₃₄S | 20 | 0.849 |

Table 2: Viscosity of Liquid Dialkyl Sulfides

| Compound | Formula | Temperature (°C) | Viscosity (mPa·s) |

| Dipropyl sulfide | C₆H₁₄S | 20 | 0.78 |

| Dibutyl sulfide | C₈H₁₈S | 20 | 1.34 |

| Di-n-pentyl sulfide | C₁₀H₂₂S | 20 | 2.15 |

| Di-n-hexyl sulfide | C₁₂H₂₆S | 25 | 3.3 |

Table 3: Thermal Conductivity of Liquid Dialkyl Sulfides

| Compound | Formula | Temperature (°C) | Thermal Conductivity (W/m·K) |

| Diethyl sulfide | C₄H₁₀S | 25 | ~0.14 |

| Di-n-butyl sulfide | C₈H₁₈S | 25 | ~0.15 |

Note: Data for thermal conductivity of long-chain alkyl sulfides is sparse. The values presented are estimates based on available data for shorter-chain analogues and general trends for organic liquids.

Table 4: Liquid Heat Capacity of Dialkyl Sulfides

Data for the heat capacity and enthalpy of 34 thiols and sulfides are available in the Engineering Sciences Data Unit (ESDU) 85024 publication.[1][2] This comprehensive dataset, presented at 10 K intervals, is a critical resource for detailed thermal analysis. While the full dataset is proprietary, the publication indicates the availability of polynomial equations fitted to experimental data for each compound. For the purpose of this guide, a representative value for a mid-range alkyl sulfide is provided below. Researchers requiring detailed temperature-dependent data are encouraged to consult ESDU 85024 directly.

| Compound | Formula | Temperature (°C) | Specific Heat Capacity (J/g·K) |

| Representative Value | - | 25 | ~2.0 |

Experimental Protocols for Thermophysical Property Measurement

The determination of the thermophysical properties of long-chain alkyl sulfides relies on a suite of well-established experimental techniques. The following sections detail the methodologies for measuring density, viscosity, thermal conductivity, and heat capacity.

Density Measurement: Oscillating U-Tube Densitometry

The density of liquid alkyl sulfides is most accurately determined using an oscillating U-tube densitometer.[3][4]

Methodology:

-

Sample Introduction: A small, precise volume of the liquid alkyl sulfide is introduced into a U-shaped borosilicate glass tube.

-

Oscillation Induction: The U-tube is electromagnetically excited, causing it to oscillate at its natural frequency.

-

Frequency Measurement: The period of oscillation is measured with high precision. The natural frequency of the tube is dependent on its mass, which in turn is influenced by the density of the contained liquid.

-

Density Calculation: The density of the sample is calculated from the measured oscillation period, using calibration constants derived from measurements with fluids of known density (e.g., dry air and ultrapure water).

-

Temperature Control: The U-tube is housed in a thermostatically controlled chamber, allowing for density measurements at various temperatures.

Workflow for density measurement using an oscillating U-tube densitometer.

Viscosity Measurement: Vibrating-Wire Viscometry

Vibrating-wire viscometers are highly accurate instruments for determining the viscosity of liquids, including long-chain alkyl sulfides.[5][6][7]

Methodology:

-

Wire Immersion: A thin wire (typically tungsten) is fully immersed in the liquid sample within a temperature-controlled pressure vessel.

-

Vibration Initiation: The wire is induced to vibrate at a resonant frequency by an electromagnetic field.

-

Damping Measurement: The damping effect of the surrounding liquid on the wire's vibration is measured. The viscosity of the liquid is the primary factor contributing to this damping.

-

Viscosity Calculation: The viscosity is calculated from the measured damping and the resonant frequency, based on a theoretical model of the vibrating wire. The density of the fluid is also a required parameter for this calculation.

-

Calibration: The instrument is calibrated using fluids with well-characterized viscosities.

Workflow for viscosity measurement using a vibrating-wire viscometer.

Thermal Conductivity Measurement: Transient Hot-Wire Method

The transient hot-wire (THW) method is a primary technique for the accurate measurement of the thermal conductivity of liquids.[8][9][10] It is particularly advantageous as it minimizes the effects of convection.

Methodology:

-

Probe Immersion: A thin platinum wire, acting as both a heating element and a temperature sensor, is submerged in the liquid alkyl sulfide sample.

-

Heating Pulse: A short, constant voltage pulse is applied to the wire, causing a transient temperature rise.

-

Temperature Rise Measurement: The change in the wire's resistance over a short period (typically 1 second) is precisely measured, which corresponds to the temperature increase.

-

Thermal Conductivity Calculation: The thermal conductivity of the liquid is determined from the slope of the temperature rise versus the logarithm of time. The relationship is based on the principles of transient heat conduction.

-

Isothermal Environment: The sample is maintained at a constant temperature throughout the measurement.

Workflow for thermal conductivity measurement via the transient hot-wire method.

Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for measuring the heat capacity of both solid and liquid samples.[11][12][13][14]

Methodology:

-

Sample Preparation: A known mass of the liquid alkyl sulfide is hermetically sealed in a sample pan. An empty pan serves as a reference.

-

Temperature Program: The sample and reference pans are subjected to a precisely controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Heat Capacity Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions. Three experimental runs are typically required: a baseline (empty pans), a standard, and the sample.

References

- 1. ESDU 85024: Heat capacity and enthalpy of liquids: organic sulphur compounds (thiols and sulphides). [esdu.com]

- 2. ESDU: Physical Data, Chemical Engineering [esdu.com]

- 3. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 4. rudolphresearch.com [rudolphresearch.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 9. thermtest.com [thermtest.com]

- 10. mjbas.com [mjbas.com]

- 11. mse.ucr.edu [mse.ucr.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

Methodological & Application

Dodecyl Methyl Sulfide: An Odorless Reagent for Swern Oxidation in Modern Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Swern oxidation is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and high efficiency in converting primary and secondary alcohols to aldehydes and ketones, respectively. However, the traditional Swern protocol is infamous for the production of dimethyl sulfide (B99878) (DMS), a volatile and highly malodorous byproduct, posing significant challenges in laboratory settings. To address this long-standing issue, dodecyl methyl sulfoxide (B87167) (Dod-S(O)-Me), derived from the odorless dodecyl methyl sulfide (Dod-S-Me), has emerged as a practical and effective alternative to dimethyl sulfoxide (DMSO). The low volatility of this compound and its corresponding sulfoxide eliminates the noxious odors associated with the classic Swern oxidation, thereby improving the laboratory environment and simplifying product purification.[1][2] This document provides detailed application notes and protocols for the use of this compound as an odorless reagent in Swern oxidation.

Advantages of this compound in Swern Oxidation

The use of this compound offers several key advantages over the traditional dimethyl sulfoxide-based Swern oxidation:

-

Odorless Procedure: this compound and its corresponding sulfoxide are practically odorless due to their low volatility, completely mitigating the pungent smell of dimethyl sulfide.[2][3]

-

High Yields: The modified Swern oxidation using dodecyl methyl sulfoxide provides high yields for the oxidation of a wide range of alcohols, including benzylic, allylic, and aliphatic primary and secondary alcohols.[2]

-

Simplified Work-up: The byproducts derived from dodecyl methyl sulfoxide are less volatile and can be more easily removed during the work-up procedure.

-

Improved Laboratory Safety and Environment: The elimination of foul-smelling and volatile sulfur byproducts contributes to a safer and more pleasant laboratory environment.

Data Presentation

The following table summarizes the results of the odorless Swern oxidation of various alcohols using dodecyl methyl sulfoxide.

| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%)[2] |

| 1 | Benzhydrol | Benzophenone | 95 |

| 2 | Cinnamyl alcohol | Cinnamaldehyde | 99 |

| 3 | Geraniol | Geranial | 99 |

| 4 | 1-Dodecanol | 1-Dodecanal | 91 |

| 5 | Cyclohexanol | Cyclohexanone | 95 |

| 6 | Borneol | Camphor | 90 |

| 7 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 98 |

| 8 | 2-Adamantanol | 2-Adamantanone | 97 |

Experimental Protocols

Protocol 1: Synthesis of this compound (Dod-S-Me)

This protocol describes the synthesis of the odorless precursor, this compound.

Materials:

-

Methyl iodide (MeI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 1-dodecanethiol in DMF, add potassium carbonate.

-

Add methyl iodide dropwise to the stirred suspension.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford this compound as a colorless oil.

Protocol 2: Synthesis of Dodecyl Methyl Sulfoxide (Dod-S(O)-Me)

This protocol details the oxidation of this compound to the corresponding sulfoxide, the active reagent for the odorless Swern oxidation.

Materials:

-

This compound (Dod-S-Me)

-

Sodium periodate (B1199274) (NaIO4) or Hydrogen Peroxide (H2O2)

-

Methanol (B129727) (for NaIO4 method) or Glacial Acetic Acid (for H2O2 method)

-

Water

Procedure A (using Sodium Periodate): [1]

-

Dissolve this compound in methanol.

-

Add a solution of sodium periodate in water dropwise at 0 °C.

-

Stir the mixture at room temperature until the reaction is complete.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield dodecyl methyl sulfoxide as a white solid.

Procedure B (using Hydrogen Peroxide): [4]

-

Dissolve this compound in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide to the solution.

-

Stir the reaction mixture at room temperature until completion.

-

Neutralize the solution with aqueous sodium hydroxide.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give pure dodecyl methyl sulfoxide.

Protocol 3: Odorless Swern Oxidation of Alcohols

This protocol provides a general procedure for the oxidation of primary and secondary alcohols to aldehydes and ketones using dodecyl methyl sulfoxide.

Materials:

-

Dodecyl methyl sulfoxide (Dod-S(O)-Me)

-

Oxalyl chloride

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Alcohol substrate

-

Triethylamine (B128534) (Et3N)

Procedure: [2]

-

To a stirred solution of oxalyl chloride in anhydrous dichloromethane at -60 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dodecyl methyl sulfoxide in anhydrous dichloromethane dropwise.

-

Stir the resulting mixture for 15 minutes at -60 °C.

-

Add a solution of the alcohol substrate in anhydrous dichloromethane dropwise.

-

After stirring for the appropriate time (typically 30-60 minutes), add triethylamine dropwise.

-

Continue stirring at -60 °C to -40 °C for 2-5 hours, then allow the reaction to warm to room temperature and stir for an additional 40 minutes to 1 hour.[2]

-

Quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding aldehyde or ketone.

Visualizations

Caption: Mechanism of the Odorless Swern Oxidation.

Caption: Experimental Workflow for Odorless Swern Oxidation.

Caption: Rationale for Using this compound.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. New odorless method for the Corey-Kim and Swern oxidations utilizing this compound (Dod-S-Me) [organic-chemistry.org]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Odorless Corey-Kim Oxidation: Application Notes and Protocols Utilizing Dodecyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for performing the Corey-Kim oxidation using dodecyl methyl sulfide (B99878) (Dod-S-Me) as a practical and odorless alternative to the malodorous dimethyl sulfide (DMS). This modification maintains the mild and efficient nature of the classical Corey-Kim oxidation for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively, while significantly improving the laboratory environment.[1][2][3]

Introduction

The Corey-Kim oxidation is a widely used method for the synthesis of aldehydes and ketones from alcohols.[1][4][5] The classical procedure involves the use of N-chlorosuccinimide (NCS), dimethyl sulfide (DMS), and a base, typically triethylamine (B128534) (TEA).[1] While effective, the volatile and foul-smelling nature of DMS is a significant drawback. To address this, an improved protocol has been developed that substitutes DMS with the non-volatile and odorless dodecyl methyl sulfide (Dod-S-Me).[6] This modification, pioneered by Ohsugi and colleagues, offers a more environmentally friendly and user-friendly approach without compromising the high yields and broad functional group tolerance of the original reaction.[6]

Advantages of Using this compound

-

Odorless: this compound is a non-volatile long-chain sulfide, eliminating the unpleasant smell associated with DMS.[6]

-

High Yields: The modified protocol provides excellent yields for the oxidation of a variety of primary and secondary alcohols.

-

Mild Reaction Conditions: The reaction proceeds under mild conditions, making it suitable for sensitive substrates.[1]

-

Green Chemistry: This method aligns with the principles of green chemistry by replacing a hazardous and unpleasant reagent with a safer alternative.[6]

Reaction Mechanism

The reaction mechanism of the Corey-Kim oxidation using this compound is analogous to the classical mechanism.

-

Formation of the Electrophilic Sulfur Species: this compound reacts with N-chlorosuccinimide (NCS) to form an electrophilic chlorosulfonium salt intermediate.

-

Alcohol Attack: The alcohol substrate acts as a nucleophile and attacks the electrophilic sulfur atom of the intermediate, forming an alkoxysulfonium salt.[1]

-

Deprotonation and Carbonyl Formation: A base, typically triethylamine (TEA), removes a proton from the carbon bearing the oxygen. This induces an elimination reaction, leading to the formation of the desired aldehyde or ketone, this compound, and triethylammonium (B8662869) chloride.[1]

Caption: Reaction mechanism of the Corey-Kim oxidation using this compound.

Experimental Protocols

Materials and Reagents

-

Alcohol substrate

-

This compound (Dod-S-Me)

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA), freshly distilled

-

Anhydrous toluene (B28343) or dichloromethane

-

Standard laboratory glassware, dried in an oven

-

Inert atmosphere (Nitrogen or Argon)

General Procedure for the Oxidation of Alcohols

This protocol is adapted from the work of Ohsugi et al.

-

Reaction Setup: To a stirred suspension of N-chlorosuccinimide (1.2 equivalents) in anhydrous toluene (or dichloromethane) at 0 °C under an inert atmosphere, add this compound (1.2 equivalents) dropwise.

-

Formation of the Reagent: Stir the resulting mixture at 0 °C for 10 minutes.

-

Addition of Alcohol: Add a solution of the alcohol (1.0 equivalent) in anhydrous toluene (or dichloromethane) to the reaction mixture at 0 °C.

-